2,6-Dimethoxyphenyl benzoate
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Overview
Description
BENZOIC ACID 2,6-DIMETHOXY-PHENYL ESTER: is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.276 g/mol . This compound is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,6-dimethoxy-phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID 2,6-DIMETHOXY-PHENYL ESTER typically involves the esterification of benzoic acid with 2,6-dimethoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of BENZOIC ACID 2,6-DIMETHOXY-PHENYL ESTER may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: BENZOIC ACID 2,6-DIMETHOXY-PHENYL ESTER undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or nickel.
Major Products Formed:
Oxidation: Benzoic acid and 2,6-dimethoxyphenol.
Reduction: Benzyl alcohol and 2,6-dimethoxyphenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
BENZOIC ACID 2,6-DIMETHOXY-PHENYL ESTER is utilized in several scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of BENZOIC ACID 2,6-DIMETHOXY-PHENYL ESTER involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 2,6-dimethoxyphenol, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
- BENZOIC ACID 2,4-DIMETHOXY-PHENYL ESTER
- BENZOIC ACID 3,5-DIMETHOXY-PHENYL ESTER
- BENZOIC ACID 2,6-DIMETHOXY-4-METHYL-PHENYL ESTER
Comparison: BENZOIC ACID 2,6-DIMETHOXY-PHENYL ESTER is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
CAS No. |
108474-23-3 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl) benzoate |
InChI |
InChI=1S/C15H14O4/c1-17-12-9-6-10-13(18-2)14(12)19-15(16)11-7-4-3-5-8-11/h3-10H,1-2H3 |
InChI Key |
SVMPWMYCQQADHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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